An In-depth Technical Guide to Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 5,6-dimethoxy-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of methyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, and potential applications, grounded in authoritative scientific literature.
Introduction: The Significance of the Indole Scaffold
The indole core is a privileged structural motif found in a vast array of biologically active compounds and pharmaceutical products.[1][2] Its unique electronic properties and ability to bind to numerous receptors within the body make it a cornerstone in drug design and discovery.[1][2] Methyl 5,6-dimethoxy-1H-indole-2-carboxylate emerges as a significant derivative, serving as a versatile precursor for more complex molecules with potential therapeutic applications, notably in the development of antimitotic agents for cancer treatment.[1][2] The strategic placement of dimethoxy groups on the benzene ring and a methyl carboxylate at the 2-position of the indole nucleus imparts distinct chemical reactivity and physical characteristics to this molecule.
Core Chemical and Physical Properties
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is a crystalline solid with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of approximately 235.24 g/mol .[3] The compound is characterized by its near-planar molecular geometry, a feature that is influenced by π-π stacking interactions in its solid state.[1]
Structural and Crystallographic Data
Crystallographic analysis reveals that methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystallizes in an orthorhombic system with the space group Pbca.[1] The molecule's planarity is a noteworthy feature, with the maximum deviation of any non-hydrogen atom from the mean plane of the indole ring being minimal.[1][2] This structural rigidity is a key factor in its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][3] |
| Molecular Weight | 235.24 g/mol | [3] |
| CAS Number | 28059-24-7 | [3] |
| Melting Point | 167-168 °C | [4] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
Spectroscopic Profile
While detailed spectral data requires experimental acquisition, the structural features of methyl 5,6-dimethoxy-1H-indole-2-carboxylate suggest characteristic spectroscopic signatures. The infrared (IR) spectrum is expected to show characteristic peaks for the N-H stretch of the indole ring, C=O stretch of the ester, and C-O stretches of the methoxy groups. The Nuclear Magnetic Resonance (NMR) spectra would provide a detailed map of the proton and carbon environments within the molecule, confirming the substitution pattern.
Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate
The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available reagents. A common and effective method involves the reaction of 3,4-dimethoxybenzaldehyde with methyl 2-azidoacetate.[1]
Synthetic Workflow
The synthesis proceeds via an initial reaction to form an intermediate which then cyclizes to the indole ring system. The workflow is depicted below:
Caption: Synthetic workflow for methyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
Materials:
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3,4-dimethoxybenzaldehyde
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Methyl 2-azidoacetate
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Sodium methoxide (NaOMe) in methanol
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Methanol
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Water
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Nitrogen gas supply
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Standard laboratory glassware (two-necked round-bottomed flask, etc.)
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Ice bath
Procedure:
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Reaction Setup: In a two-necked round-bottomed flask purged with nitrogen, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) and methyl 2-azidoacetate (approximately 3.4 equivalents) in methanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Slowly add a freshly prepared solution of sodium methoxide in methanol to the reaction mixture dropwise over a period of 15 minutes. The mixture will gradually form a slurry.
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Reaction: Stir the reaction mixture for an additional 2.5 hours at 0 °C.
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Quenching: Pour the reaction mixture into a larger volume of water (e.g., 50 mL for a small-scale reaction).
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Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield methyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Chemical Reactivity and Potential Applications
The electron-rich nature of the dimethoxy-substituted benzene ring in methyl 5,6-dimethoxy-1H-indole-2-carboxylate enhances its reactivity towards electrophilic substitution.[3] The ester group at the 2-position can be readily hydrolyzed or converted to other functional groups, providing a handle for further synthetic modifications.
The primary interest in this compound lies in its role as a precursor for pharmacologically active molecules. The indole scaffold is a key component in many natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of methyl 5,6-dimethoxy-1H-indole-2-carboxylate makes it an ideal starting material for the synthesis of targeted antimitotic agents that interfere with cell division, a critical process in cancer progression.[1][2]
Conclusion
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, coupled with a straightforward synthetic route, make it an accessible starting material for the development of novel therapeutic agents. The insights provided in this guide, from its fundamental characteristics to its synthetic preparation, are intended to empower researchers in their pursuit of innovative drug discovery and development.
References
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Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353. Retrieved from [Link]
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PubChem. (n.d.). methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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ChemBK. (n.d.). METHYL 5,6-DIMETHOXY-1H-INDOLE-2-CARBOXYLATE. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 5,6-dimethoxy-1h-indole-2-carboxylate (C12H13NO4). Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]
Figure 1. Chemical Structure of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate.
